molecular formula C19H13N5O2 B11972430 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B11972430
M. Wt: 343.3 g/mol
InChI Key: ZWTVEDZFEYFLMJ-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring fused with a pyrroloquinoxaline core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which is then coupled with the pyrroloquinoxaline core. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, KMnO4, and NaBH4. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone
  • 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Uniqueness

What sets 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile apart is its unique structural combination of benzodioxin and pyrroloquinoxaline rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H13N5O2

Molecular Weight

343.3 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C19H13N5O2/c20-10-12-17-19(23-14-4-2-1-3-13(14)22-17)24(18(12)21)11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9H,7-8,21H2

InChI Key

ZWTVEDZFEYFLMJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N

Origin of Product

United States

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